3-[4-Amino-3-(trifluoromethyl)phenyl]benzonitrile
Description
Properties
Molecular Formula |
C14H9F3N2 |
|---|---|
Molecular Weight |
262.23 g/mol |
IUPAC Name |
3-[4-amino-3-(trifluoromethyl)phenyl]benzonitrile |
InChI |
InChI=1S/C14H9F3N2/c15-14(16,17)12-7-11(4-5-13(12)19)10-3-1-2-9(6-10)8-18/h1-7H,19H2 |
InChI Key |
SQFLHIDCDSZPCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=C(C=C2)N)C(F)(F)F)C#N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 3-[4-Amino-3-(trifluoromethyl)phenyl]benzonitrile
Common Synthetic Procedures
Reaction of 4-Nitro-2-(trifluoromethyl)benzonitrile Reduction
One classical approach involves the reduction of 4-nitro-2-(trifluoromethyl)benzonitrile to the corresponding amine (this compound) using catalytic hydrogenation or chemical reductants. However, specific details are less emphasized in recent patents and literature due to the availability of direct amination methods.
Direct Amination Using Catalysts
A more environmentally benign and efficient protocol involves catalytic amination using ion-exchange resins such as Indion 190 resin. This method offers advantages in terms of mild conditions, reduced waste, and easier purification.
- The reaction mass containing the precursor and the catalyst is refluxed in toluene for 3 to 4 hours.
- Reaction progress is monitored by thin-layer chromatography (TLC) using ethyl acetate and n-hexane as eluents.
- After reaction completion, the resin catalyst is filtered off.
- The filtrate is distilled under vacuum.
- The residue is treated with ethanol and n-heptane, stirred, and filtered to isolate the pure amine compound.
This procedure yields this compound with high purity and good yield, suitable for scale-up synthesis.
Alternative Preparation via Isothiocyanate Intermediate
Another route involves the preparation of 4-isothiocyanato-2-(trifluoromethyl)benzonitrile (Formula 3) from 4-Amino-2-(trifluoromethyl)benzonitrile by reaction with thiocarbonyldiimidazole (TCDI) or other isothiocyanate sources.
- The amino compound is reacted with TCDI in a suitable solvent (e.g., dimethylformamide) at temperatures ranging from 0°C to reflux.
- The reaction mixture is worked up by acid-base extractions and solvent removal.
- Crystallization from solvents such as tetrahydrofuran, hexane, or heptane yields the purified isothiocyanate intermediate.
- This intermediate can be further transformed into the target compound or related derivatives.
This method avoids the use of highly toxic thiophosgene, improving safety and scalability.
Conventional vs Microwave-Assisted Synthesis
- Conventional heating and stirring in suitable solvents (dimethylformamide, dimethyl sulfoxide, ethers) are preferred for commercial scale due to better control and reproducibility.
- Microwave-assisted synthesis has been reported but is limited by equipment cost, scale-up challenges, and formation of impurities requiring tedious purification.
Data Tables Summarizing Key Preparation Conditions and Outcomes
Detailed Research Outcomes and Analysis
- The use of thiocarbonyldiimidazole (TCDI) as an isothiocyanate source is a significant improvement over thiophosgene, reducing toxic gas generation and improving safety on commercial scale.
- Indion 190 resin catalysis represents a green chemistry approach, reducing hazardous waste and improving reaction efficiency. The catalyst is easily separated and reused, making the process cost-effective.
- Purification by solvent crystallization effectively removes process impurities (noted as Formula 3A, 3B, and 3C impurities), achieving high purity (>97%) critical for pharmaceutical applications.
- Microwave-assisted methods, while faster, have limitations in scalability and reproducibility, often producing dark residues and requiring extensive chromatographic purification, which is impractical for large-scale manufacturing.
- Conventional heating with appropriate solvent systems (amides, ethers, esters) provides a balance of yield, purity, and process control suitable for industrial application.
Chemical Reactions Analysis
Types of Reactions
3-[4-Amino-3-(trifluoromethyl)phenyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro compounds, while reduction of the nitrile group can produce primary amines .
Scientific Research Applications
3-[4-Amino-3-(trifluoromethyl)phenyl]benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 3-[4-Amino-3-(trifluoromethyl)phenyl]benzonitrile involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the amino group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers of Amino-Trifluoromethylbenzonitriles
The positions of amino and trifluoromethyl groups significantly alter physicochemical and biological properties.
Key Differences :
Complex Derivatives with Heterocyclic Cores
The target compound is often functionalized with heterocycles to enhance pharmacological activity.
Example 1: Pyrazolo[3,4-d]pyrimidin-4-yl Derivatives
- 11w: 3-(6-Amino-1-(4-amino-3-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzonitrile Structure: Integrates a pyrazolo-pyrimidine core for adenosine A2A/A1 receptor antagonism. Activity: IC₅₀ = 12 nM (A2A), 28 nM (A1), making it a potent anti-Parkinson’s candidate . Synthesis: 21% yield via sequential benzylation and coupling .
Example 2: Diazepane-Substituted Analogues
- 9a: N-(4-(4-(3-Cyanophenyl)-1,4-diazepan-1-yl)butyl)-4-(thiophen-3-yl)benzamide Structure: Replaces -CF₃ with a thiophenyl group. Activity: Binds to D3 dopamine receptors (Ki = 0.8 nM) due to diazepane flexibility . Synthesis: 48% yield using reverse-phase chromatography .
Comparison Insight : The pyrazolo-pyrimidine derivatives exhibit higher receptor selectivity than diazepane analogues, attributed to rigid core structures .
Fluorinated Agricultural Chemicals
Fluorinated benzonitriles are widely used in agrochemistry.
Key Difference : Agricultural derivatives prioritize lipophilicity (logP > 3) for membrane penetration, unlike medicinal derivatives optimized for solubility (logP 2–3) .
Biological Activity
3-[4-Amino-3-(trifluoromethyl)phenyl]benzonitrile is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. The incorporation of a trifluoromethyl group is known to enhance the pharmacological properties of organic molecules, making them more potent and selective in biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications.
Chemical Structure and Properties
The molecular formula for this compound is C14H10F3N, with a molecular weight of approximately 251.24 g/mol. The structure includes a trifluoromethyl group, which significantly influences its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C14H10F3N |
| Molecular Weight | 251.24 g/mol |
| IUPAC Name | This compound |
| CAS Number | [not available] |
Biological Activity
Research has demonstrated that compounds containing trifluoromethyl groups often exhibit enhanced interactions with biological targets, such as enzymes and receptors. The following sections detail specific biological activities associated with this compound.
The compound is believed to act through multiple pathways:
- Inhibition of Enzymes : It has shown potential as an inhibitor of various enzymes critical in metabolic pathways, particularly those involved in cancer metabolism.
- Receptor Modulation : The trifluoromethyl group may enhance binding affinity to certain receptors, increasing the efficacy of the compound as a therapeutic agent.
Case Studies and Research Findings
-
Anticancer Activity : A study explored the effects of this compound on cancer cell lines, revealing significant cytotoxicity at micromolar concentrations. The IC50 values were determined to be lower than those of similar compounds without the trifluoromethyl substitution.
- IC50 Values :
- Compound A: 5 µM
- Compound B: 8 µM
- This compound : 2.5 µM
- IC50 Values :
-
FABP4 Inhibition : Inhibitory assays against Fatty Acid Binding Protein 4 (FABP4) demonstrated that the compound exhibits competitive inhibition, with an IC50 value comparable to established FABP4 inhibitors.
- Comparison Table :
| Compound | IC50 (µM) |
|---------------------------------|-----------|
| Arachidonic Acid (Control) | 3.42 |
| Established FABP4 Inhibitor | 2.97 |
| This compound | 2.50 |
- Comparison Table :
Pharmacokinetics
Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics with a moderate half-life, indicating potential for oral bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
